molecular formula C23H20BrN3O3 B299116 5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE

5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE

Cat. No.: B299116
M. Wt: 466.3 g/mol
InChI Key: DUXPRXRCQYBIAG-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE is a complex organic compound that features a unique combination of functional groups, including a bromobenzyl ether, a pyrrole, and an imidazolidinedione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.

    Reduction: Reduction reactions can occur at the imidazolidinedione ring, potentially converting it to an imidazolidine derivative.

    Substitution: The bromobenzyl ether group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Pyrrole oxides and related derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromobenzyl ether and imidazolidinedione rings may play a crucial role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[(Z)-1-(1-{4-[(4-BROMOBENZYL)OXY]PHENYL}-2,5-DIMETHYL-1H-PYRROL-3-YL)METHYLIDENE]-1H-IMIDAZOLE-2,4(3H)-DIONE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

(5Z)-5-[[1-[4-[(4-bromophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C23H20BrN3O3/c1-14-11-17(12-21-22(28)26-23(29)25-21)15(2)27(14)19-7-9-20(10-8-19)30-13-16-3-5-18(24)6-4-16/h3-12H,13H2,1-2H3,(H2,25,26,28,29)/b21-12-

InChI Key

DUXPRXRCQYBIAG-MTJSOVHGSA-N

SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C)C=C4C(=O)NC(=O)N4

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C)/C=C\4/C(=O)NC(=O)N4

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=CC=C(C=C3)Br)C)C=C4C(=O)NC(=O)N4

Origin of Product

United States

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